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Abstract

This technical guide provides a detailed overview of the expected spectroscopic characteristics
of 5-Methyl-2-propoxyphenylboronic acid (CAS No: 480438-70-8). Phenylboronic acids are
a critical class of reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling
reactions, and are also explored for their applications in medicinal chemistry and sensor
technology[1]. A thorough understanding of their spectroscopic properties is paramount for
quality control, reaction monitoring, and structural confirmation. While experimental spectra for
5-Methyl-2-propoxyphenylboronic acid are not readily available in the public domain, this
guide synthesizes predictive data based on established principles of nuclear magnetic
resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS),
drawing comparisons with analogous structures. This document is intended for researchers,
scientists, and professionals in drug development who require a robust understanding of the
analytical chemistry of this compound.

Introduction to 5-Methyl-2-propoxyphenylboronic
Acid

5-Methyl-2-propoxyphenylboronic acid is a substituted phenylboronic acid with the
molecular formula C10H15BO3s and a molecular weight of 194.04 g/mol [2][3]. Its structure

features a phenyl ring substituted with a boronic acid group, a methyl group, and a propoxy
group. These substituents influence the electronic and steric properties of the molecule, which
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in turn affect its reactivity and spectroscopic signature. The boronic acid moiety is a Lewis acid,
capable of reversibly binding with diols, a property exploited in the design of sensors and drug
delivery systems[1]. The purity and structural integrity of this reagent are crucial for its
successful application, necessitating reliable methods of characterization.

Chemical Structure:

Caption: 2D Structure of 5-Methyl-2-propoxyphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules
in solution. The following sections detail the predicted *H and *3C NMR spectra of 5-Methyl-2-
propoxyphenylboronic acid.

Predicted *H NMR Spectrum

The predicted *H NMR spectrum would be complex due to the substituted aromatic ring. The
chemical shifts are influenced by the electron-donating propoxy group and the electron-
withdrawing boronic acid group.

Table 1: Predicted *H NMR Data for 5-Methyl-2-propoxyphenylboronic acid

Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)
B(OH)2 45-6.0 brs 2H
Ar-H 7.0-7.8 m 3H
O-CH: ~4.0 t 2H
-CH2- ~1.8 sextet 2H
Ar-CHs ~2.3 S 3H
-CHs ~1.0 t 3H

o B(OH)2: The protons of the boronic acid hydroxyl groups are expected to appear as a broad
singlet. The chemical shift can be highly variable and is dependent on concentration, solvent,
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and temperature due to hydrogen bonding.

e Ar-H: The three aromatic protons will likely appear as a complex multiplet in the range of 7.0-
7.8 ppm. The exact splitting pattern will depend on the coupling constants between them.

e O-CH:z: The methylene protons adjacent to the oxygen of the propoxy group are expected to
be a triplet due to coupling with the adjacent methylene group.

e -CHz2-: The central methylene protons of the propoxy group will likely appear as a sextet,
being coupled to both the O-CH2 and the terminal methyl group.

e Ar-CHs: The methyl group attached to the aromatic ring will be a singlet.

e -CHs: The terminal methyl protons of the propoxy group will appear as a triplet, coupled to
the adjacent methylene group.

Predicted *C NMR Spectrum

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted 3C NMR Data for 5-Methyl-2-propoxyphenylboronic acid

Carbon Predicted Chemical Shift (6, ppm)
C-B ~130 (broad)

C-O ~160

Ar-C 115- 140

O-CH: ~70

-CHz- ~23

Ar-CHs ~20

-CHs ~10

The carbon atom attached to the boron (C-B) often shows a broad signal due to quadrupolar
relaxation of the boron nucleus. The other aromatic carbon signals will have distinct chemical
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shifts based on their substitution pattern.

Experimental Protocol for NMR Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of 5-Methyl-2-propoxyphenylboronic
acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDClz, DMSO-ds). The choice of
solvent can affect the chemical shifts, particularly of the B(OH)z protons.

 Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
e 'H NMR Acquisition:
o Set the spectral width to cover the range of 0-12 ppm.
o Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
o Apply a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.
e 13C NMR Acquisition:
o Set the spectral width to cover the range of 0-200 ppm.
o Use a proton-decoupled pulse sequence.

o A higher number of scans will be required compared to *H NMR to achieve an adequate
signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for 5-Methyl-2-propoxyphenylboronic acid
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Predicted Wavenumber

Functional Group Intensity
(cm™)

O-H stretch (boronic acid) 3200 - 3600 Strong, broad

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Medium-Strong

C=C stretch (aromatic) 1580 - 1620 Medium

B-O stretch 1310 - 1380 Strong

C-O stretch (ether) 1200 - 1280 Strong

The broad O-H stretching band is a characteristic feature of boronic acids due to intermolecular
hydrogen bonding. The strong B-O stretching absorption is also a key diagnostic peak.

Experimental Protocol for IR Spectroscopy

o Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
most convenient. Place a small amount of the solid sample directly on the ATR crystal.
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and
pressing it into a thin disk.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
e Acquisition:

o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Record the sample spectrum over the range of 4000-400 cm~1,

o Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.
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Predicted Mass Spectrum:

e Molecular lon (M*): The molecular ion peak is expected at m/z = 194. The presence of boron
will give a characteristic isotopic pattern, with the 1°B isotope being about 20% of the
abundance of the 1B isotope. Therefore, a smaller peak at m/z = 193 would be expected.

» Key Fragmentation Patterns:

o

Loss of H20 (m/z = 176) and a second H20 (m/z = 158) from the boronic acid moiety to
form the boroxine.

o

Loss of the propoxy group (-OCH2CH2CHs, m/z = 135).

[¢]

Loss of the propyl group (-CH2CH2CHs, m/z = 151).

o

Further fragmentation of the aromatic ring.

Experimental Protocol for Mass Spectrometry

o Sample Introduction: The sample can be introduced via direct infusion or coupled with a
chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
For a non-volatile solid, a direct insertion probe with a suitable ionization technique is
appropriate.

« lonization Technique: Electrospray ionization (ESI) or Atmospheric Pressure Chemical
lonization (APCI) are common for this type of molecule. Electron lonization (EI) can also be
used, but may lead to more extensive fragmentation.

e Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to
separate the ions based on their mass-to-charge ratio.

o Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of a phenylboronic acid derivative like 5-Methyl-2-propoxyphenylboronic
acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1351010#spectroscopic-data-nmr-ir-ms-of-5-
methyl-2-propoxyphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1351010#spectroscopic-data-nmr-ir-ms-of-5-methyl-2-propoxyphenylboronic-acid
https://www.benchchem.com/product/b1351010#spectroscopic-data-nmr-ir-ms-of-5-methyl-2-propoxyphenylboronic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1351010?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

